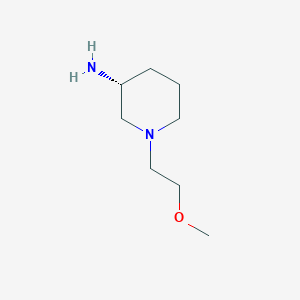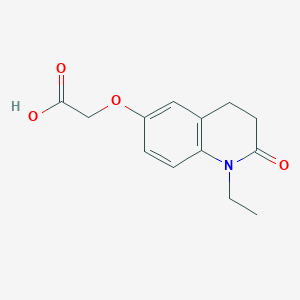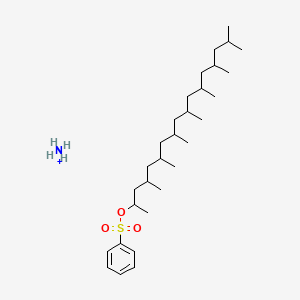![molecular formula C19H25F3N7O6PS2 B12072992 N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) involves glycosylation of the compound . The synthetic route typically includes the following steps:
Glycosylation: The compound undergoes glycosylation to form the desired product.
Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Chemical Reactions Analysis
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in cangrelor, a P2Y12 inhibitor used in antiplatelet therapy.
Industry: Utilized in the development and testing of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) involves its interaction with specific molecular targets and pathways. As an impurity of cangrelor, it may interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antiplatelet effects .
Comparison with Similar Compounds
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) can be compared with other similar compounds, such as:
Cangrelor: A P2Y12 inhibitor used as an antiplatelet drug.
Other Adenosine Derivatives: Compounds with similar structures but different functional groups.
Properties
Molecular Formula |
C19H25F3N7O6PS2 |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C19H25F3N7O6PS2/c1-37-7-4-24-15-12-16(27-18(26-15)38-6-2-19(20,21)22)29(10-25-12)17-14(31)13(30)11(35-17)8-34-36(32,33)28-5-3-23-9-28/h3,5,9-11,13-14,17,30-31H,2,4,6-8H2,1H3,(H,32,33)(H,24,26,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
IXGPJWKXXSFTPE-LSCFUAHRSA-N |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N4C=CN=C4)O)O)O |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(N4C=CN=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)






![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)
